BenchChemオンラインストアへようこそ!

3-Bromo-N-ethyl-5-nitropyridin-4-amine

Suzuki-Miyaura coupling Oxidative addition Halogen leaving-group ability

3-Bromo-N-ethyl-5-nitropyridin-4-amine (CAS 607371-01-7) is a trisubstituted nitropyridine building block bearing bromine at the 3-position, an N-ethylamino group at the 4-position, and a nitro group at the 5-position of the pyridine ring. With a molecular formula of C₇H₈BrN₃O₂ and a molecular weight of 246.06 g·mol⁻¹, the compound is supplied as a yellow crystalline solid at typical purities of 97–98%.

Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
CAS No. 607371-01-7
Cat. No. B1343978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-ethyl-5-nitropyridin-4-amine
CAS607371-01-7
Molecular FormulaC7H8BrN3O2
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCCNC1=C(C=NC=C1[N+](=O)[O-])Br
InChIInChI=1S/C7H8BrN3O2/c1-2-10-7-5(8)3-9-4-6(7)11(12)13/h3-4H,2H2,1H3,(H,9,10)
InChIKeyDCRXFLDXMBGJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-ethyl-5-nitropyridin-4-amine (CAS 607371-01-7): Core Identity and Procurement-Grade Specifications


3-Bromo-N-ethyl-5-nitropyridin-4-amine (CAS 607371-01-7) is a trisubstituted nitropyridine building block bearing bromine at the 3-position, an N-ethylamino group at the 4-position, and a nitro group at the 5-position of the pyridine ring . With a molecular formula of C₇H₈BrN₃O₂ and a molecular weight of 246.06 g·mol⁻¹, the compound is supplied as a yellow crystalline solid at typical purities of 97–98% . Its predicted physicochemical profile includes a boiling point of 331.0 ± 42.0 °C, a density of 1.677 ± 0.06 g·cm⁻³, and a calculated LogP of 2.18, indicating moderate lipophilicity . The compound serves as a versatile heterocyclic scaffold in medicinal chemistry, most notably as a synthetic intermediate in GlaxoSmithKline kinase-inhibitor programs targeting Akt (PKB) and ROCK [1][2].

Why In-Class Nitropyridine Building Blocks Cannot Simply Replace 3-Bromo-N-ethyl-5-nitropyridin-4-amine


Nitropyridine building blocks that share a pyridine core but differ in halogen identity, substitution pattern, or N-alkylation status are not functionally interchangeable with 3-bromo-N-ethyl-5-nitropyridin-4-amine. The C(sp²)–Br bond at the 3-position exhibits markedly lower bond-dissociation energy than the corresponding C–Cl bond (~71 vs. ~83 kcal·mol⁻¹), conferring superior oxidative-addition kinetics with Pd(0) catalysts in Suzuki–Miyaura, Heck, and Buchwald–Hartwig cross-couplings [1]. The 4-N-ethylamino substituent introduces both steric and electronic modulation that is absent in the primary amine analog 3-bromo-5-nitropyridin-4-amine (CAS 89284-05-9), altering nucleophilicity, hydrogen-bonding capacity, and LogP (ΔLogP ≈ +1.2 units) . Regioisomers such as 5-bromo-N-ethyl-3-nitropyridin-2-amine reverse the positions of the nitro and bromo groups, fundamentally changing the electronics of the ring and the site selectivity of further functionalization . These differences directly affect downstream reaction yields, regiochemical outcomes, and the biological properties of final compounds.

Quantitative Comparator Evidence: 3-Bromo-N-ethyl-5-nitropyridin-4-amine vs. Closest Analogs


C–Br vs. C–Cl Bond Reactivity in Pd(0)-Catalyzed Cross-Coupling

The C(sp²)–Br bond at the pyridine 3-position in the target compound undergoes oxidative addition to Pd(0) significantly faster than the C(sp²)–Cl bond in the corresponding 3-chloro analog. The bond-dissociation energy (BDE) for a pyridyl C–Br bond is approximately 71 kcal·mol⁻¹, compared with ~83 kcal·mol⁻¹ for a pyridyl C–Cl bond, giving a ΔBDE of ≈12 kcal·mol⁻¹ that translates to orders-of-magnitude rate enhancement in cross-coupling reactions [1]. This enables milder reaction conditions (lower temperature, shorter time) and higher conversion yields when using the bromo compound as the electrophilic partner [2].

Suzuki-Miyaura coupling Oxidative addition Halogen leaving-group ability

Lipophilicity (LogP) Differentiation: N-Ethyl vs. Primary Amine Analog

The N-ethyl substituent on the 4-amino group of the target compound increases calculated LogP by approximately 1.2 log units compared with the non-ethylated primary amine analog 3-bromo-5-nitropyridin-4-amine (CAS 89284-05-9). The target compound has a vendor-reported calculated LogP of 2.18 , whereas the non-ethylated analog has an estimated LogP in the range of 0.9–1.1 based on its lower molecular weight (218.01 vs. 246.06) and the absence of the ethyl group . This LogP shift alters retention time in reversed-phase HPLC purification and affects partitioning behavior in liquid–liquid extraction workflows.

LogP Lipophilicity N-Alkylation effect Chromatographic behavior

Patent-Documented Use in GSK Kinase Inhibitor Programs vs. Non-Referenced Analogs

3-Bromo-N-ethyl-5-nitropyridin-4-amine is explicitly disclosed as a synthetic intermediate in two high-profile GlaxoSmithKline kinase inhibitor patent families: WO 2005/011700 A1 (inhibitors of Akt/PKB activity, pages 121–122) [1] and WO 2005/037198 A2 (1,7-disubstituted azabenzimidazoles as ROCK inhibitors, page 27) [2]. In contrast, the close regioisomer 5-bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1) and the non-ethylated analog 3-bromo-5-nitropyridin-4-amine (CAS 89284-05-9) are not cited in these patent families. This provides documented provenance that the specific 3-bromo-4-(ethylamino)-5-nitropyridine substitution pattern was selected by a major pharmaceutical research organization for kinase-targeted library synthesis.

Akt inhibitor ROCK inhibitor GSK patent intermediate Medicinal chemistry provenance

Regioisomeric Electronic Differentiation: 3-Br-4-NHEt-5-NO₂ vs. 5-Br-2-NHEt-3-NO₂ Substitution Pattern

The target compound positions the electron-withdrawing nitro group at C-5 and the bromine at C-3, both meta to the ring nitrogen. In the regioisomer 5-bromo-N-ethyl-3-nitropyridin-2-amine (CAS 26820-37-1), the nitro group is at C-3 and the ethylamino group at C-2, placing the nitro group ortho to the exocyclic amine and altering the activation pattern for nucleophilic aromatic substitution (SNAr). Published reactivity studies on 3-R-5-nitropyridines demonstrate that anionic S-, N-, and O-nucleophiles preferentially substitute the non-activated nitro group in this regioisomeric series, whereas the 2-amino-3-nitropyridine series shows distinct regiochemical outcomes [1]. This means the two regioisomers are not synthetically interchangeable for sequential functionalization strategies.

Regioisomer comparison Nucleophilic aromatic substitution Electronic effects

Storage Stability and Handling: Light-Sensitive Bromonitropyridine Specifications

The target compound requires storage at 2–8 °C with protection from light, as specified in vendor technical datasheets . This requirement is linked to the presence of both the nitro group (potential photochemical reactivity) and the C–Br bond (susceptible to photolytic debromination). In contrast, the non-brominated analog N-ethyl-5-nitropyridin-4-amine lacks the photolabile C–Br bond and may exhibit different storage stability profiles. The specified storage condition is a mandatory quality parameter for procurement, as improper storage can lead to debromination or nitro-group reduction, compromising batch integrity.

Storage condition Photostability Quality assurance Procurement specification

High-Value Application Scenarios for 3-Bromo-N-ethyl-5-nitropyridin-4-amine Based on Verified Differentiation Evidence


Pd-Catalyzed Cross-Coupling Library Synthesis for Kinase-Targeted Medicinal Chemistry

The C–Br bond at the 3-position enables efficient Suzuki–Miyaura, Heck, and Sonogashira couplings under mild Pd(0) catalysis. Medicinal chemistry teams constructing focused kinase-inhibitor libraries—particularly those extending SAR around the GSK Akt and ROCK inhibitor scaffolds documented in WO 2005/011700 and WO 2005/037198—benefit from the proven reactivity of this electrophilic partner [1][2]. The bromine atom's superior oxidative addition kinetics (ΔBDE ≈ 12 kcal·mol⁻¹ vs. C–Cl) allow lower catalyst loadings and reduced thermal stress on sensitive substrates [3].

Sequential Derivatization via Chemoselective Bromine Displacement Followed by Nitro Group Reduction

The orthogonal reactivity of the 3-bromo and 5-nitro groups permits a two-step diversification sequence: (i) Pd-catalyzed cross-coupling at the bromine position to install an aryl, heteroaryl, or alkenyl group, followed by (ii) reduction of the nitro group to a primary amine for subsequent amidation, sulfonylation, or reductive amination [1]. This chemoselectivity is a direct consequence of the 3-bromo-4-ethylamino-5-nitropyridine substitution pattern and is not replicated by the 5-bromo-2-ethylamino-3-nitropyridine regioisomer, where the altered electronic landscape changes the preferred reaction sequence [2].

Agrochemical Intermediate Development Leveraging N-Ethyl Lipophilicity

The N-ethyl substituent contributes a LogP increase of approximately +1.2 units relative to the primary amine analog [1], enhancing the lipophilic character of downstream products. This property is advantageous in agrochemical lead optimization, where balanced lipophilicity is critical for cuticular penetration in pesticides and herbicides. The compound has been noted as an agrochemical intermediate in GHS classification documentation [2].

Building Block for Nitropyridine-Derived Heterocyclic Scaffolds via Intramolecular Cyclization

The 4-ethylamino group can serve as a nucleophilic handle for intramolecular cyclization reactions with the adjacent 3-position after bromine displacement, enabling the construction of fused pyridine-containing heterocycles such as imidazo[4,5-c]pyridines and related azabenzimidazoles, as exemplified in the GSK patent literature [1]. The specific 3-bromo-4-ethylamino-5-nitro arrangement is critical for directing the regiochemistry of cyclization, a feature not offered by regioisomeric or non-ethylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-N-ethyl-5-nitropyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.